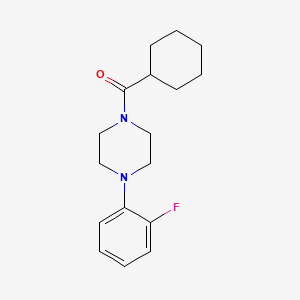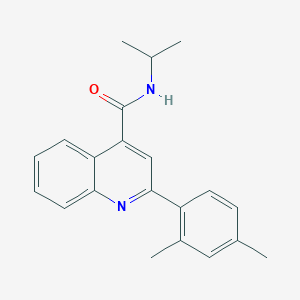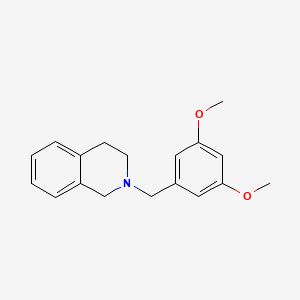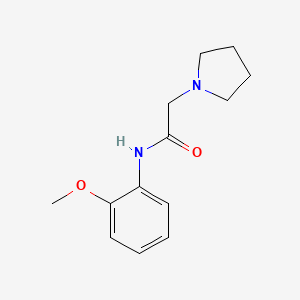![molecular formula C16H16N2O3S B5746974 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as EFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFA belongs to the class of acrylamide derivatives and is known for its unique properties, including its ability to inhibit the activity of certain enzymes.
Wirkmechanismus
The mechanism of action of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting the activity of these enzymes, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its low toxicity. However, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, including:
1. Development of novel drugs based on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide for the treatment of inflammatory diseases and cancer.
2. Investigation of the potential use of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide as an alternative to traditional pesticides in agriculture.
3. Exploration of the potential use of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in environmental remediation, particularly in the removal of heavy metals from contaminated water.
4. Investigation of the mechanism of action of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide and its potential interactions with other compounds.
5. Development of more efficient and cost-effective synthesis methods for N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
Synthesemethoden
The synthesis of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves a series of chemical reactions that require a high degree of precision. One of the most common methods for synthesizing N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is the reaction between 4-ethoxyaniline and 3-(2-furyl)acrylic acid in the presence of carbon disulfide. The resulting product is then purified using a series of techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. In agriculture, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In environmental science, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to be effective in removing heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
(E)-N-[(4-ethoxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-20-14-7-5-12(6-8-14)17-16(22)18-15(19)10-9-13-4-3-11-21-13/h3-11H,2H2,1H3,(H2,17,18,19,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATBXAPIEPSVEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)


![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)

![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)




![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)